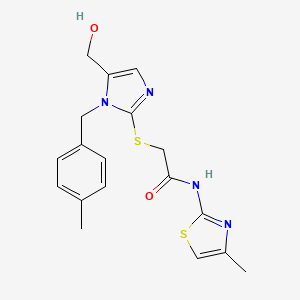

2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2S2/c1-12-3-5-14(6-4-12)8-22-15(9-23)7-19-18(22)26-11-16(24)21-17-20-13(2)10-25-17/h3-7,10,23H,8-9,11H2,1-2H3,(H,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVJVPLUUVYHZGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)NC3=NC(=CS3)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide , with CAS number 899999-65-6, is a complex organic molecule notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 374.5 g/mol. It contains several functional groups including thioether, amide, and hydroxymethyl, which contribute to its unique chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₈N₄O₂S₂ |

| Molecular Weight | 374.5 g/mol |

| CAS Number | 899999-65-6 |

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Imidazole Core : The synthesis starts with the preparation of 5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazole, achieved through the condensation of 4-methylbenzylamine with glyoxal followed by cyclization with thiourea.

- Acylation : The imidazole-thiol intermediate undergoes acylation with 2-chloroacetamide.

- Final Product Formation : The final step involves the reaction with thiazole derivatives to yield the target compound.

The biological activity of this compound is hypothesized to involve interaction with specific receptors or enzymes, modulating their activity and influencing various signaling pathways. This could lead to effects such as anti-inflammatory responses or antimicrobial activity.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Antimicrobial Activity : Preliminary investigations suggest that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, a study indicated that similar imidazole derivatives showed effectiveness against a range of bacterial strains, suggesting that this compound may share similar properties .

- Anti-inflammatory Effects : Research on related compounds has demonstrated their ability to modulate inflammatory pathways, particularly through interactions with adenosine receptors. The A3 adenosine receptor has been identified as a promising target for inflammatory diseases, and compounds similar to the one have shown potential in modulating these pathways .

- Cancer Therapeutics : Some studies have explored the use of imidazole derivatives in cancer therapy due to their ability to influence cell signaling pathways related to tumor growth and metastasis .

Comparative Analysis

To better understand the significance of this compound, it is useful to compare it with similar compounds:

| Compound Name | Biological Activity |

|---|---|

| Methyl 4-(2-((5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzoate | Antimicrobial, anti-inflammatory |

| Ethyl 4-(2-((5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzoate | Potentially similar biological effects |

The unique combination of functional groups in our compound likely confers distinct biological activities compared to these analogs.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in drug discovery due to its unique structural features that may confer various biological activities:

- Antimicrobial Properties : Research indicates potential effectiveness against a range of bacterial strains, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests its use in treating inflammatory diseases.

Cancer Research

Studies have indicated that imidazole derivatives exhibit anticancer properties. This compound may interact with specific molecular targets involved in cancer cell proliferation and survival, making it a subject of interest for further investigation in oncology.

Material Science

Due to its unique chemical structure, this compound can be explored for applications in material science, particularly in the development of specialty polymers or as catalysts in specific chemical reactions.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus. The study highlighted the importance of the thioether group in enhancing bioactivity .

Case Study 2: Anti-inflammatory Mechanisms

Research conducted by Pharmaceutical Research revealed that imidazole-based compounds could inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism for their anti-inflammatory effects. The specific interactions of this compound with inflammatory pathways warrant further exploration .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

- Methodological Answer: The compound can be synthesized via nucleophilic substitution between a thiol-containing imidazole intermediate (e.g., 5-phenyl-1-(4-methylphenyl)-1H-imidazole-2-thiol) and 2-chloro-N-(4-methylthiazol-2-yl)acetamide in the presence of potassium carbonate as a base. Solvent choice (e.g., ethanol or DMF) and reaction temperature (reflux at ~80°C) are critical for achieving yields >70%. Recrystallization in ethanol improves purity, as confirmed by NMR and elemental analysis . Alternative routes using click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) may introduce triazole moieties, but require rigorous purification to remove catalyst residues .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

- Methodological Answer:

- IR spectroscopy : Confirm the presence of thioether (C-S, ~650 cm⁻¹), amide (C=O, ~1650 cm⁻¹), and hydroxymethyl (O-H, ~3400 cm⁻¹) groups .

- NMR : ¹H NMR should show distinct signals for the imidazole protons (δ 7.2–7.8 ppm), methylbenzyl aromatic protons (δ 6.8–7.4 ppm), and thiazole methyl group (δ 2.4 ppm). ¹³C NMR resolves the carbonyl carbon (δ ~170 ppm) and thioacetamide linkage .

- Elemental analysis : Experimental C/H/N/S values must align with theoretical calculations within ±0.3% to confirm purity .

Q. What strategies are effective for resolving discrepancies in spectroscopic data during characterization?

- Methodological Answer: Contradictions in NMR splitting patterns or unexpected peaks may arise from residual solvents, tautomerism (e.g., imidazole ring prototropy), or byproducts. Strategies include:

- Differential solvent analysis : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-sensitive protons.

- 2D NMR (COSY, HSQC) : Map coupling between adjacent protons and assign ambiguous signals.

- Mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and rule out impurities .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the compound’s biological targets and binding affinity?

- Methodological Answer:

- Protein preparation : Retrieve target structures (e.g., COX-1/2, kinases) from the PDB. Remove water molecules and add polar hydrogens.

- Ligand preparation : Optimize the compound’s geometry using DFT (B3LYP/6-31G* basis set).

- Docking software : Use AutoDock Vina or Schrödinger Suite. Set grid boxes around active sites (e.g., COX-2’s hydrophobic channel).

- Validation : Compare docking poses with co-crystallized ligands (e.g., celecoxib for COX-2). Studies on analogous compounds (e.g., 9c in ) show binding energies ≤−8.0 kcal/mol, suggesting strong inhibition potential .

Q. What experimental designs are suitable for evaluating structure-activity relationships (SAR) of this compound’s derivatives?

- Methodological Answer:

- Core modifications : Synthesize analogs with varied substituents on the imidazole (e.g., replacing hydroxymethyl with carboxyethyl) or thiazole (e.g., 4-fluoro vs. 4-methyl).

- Bioactivity assays : Test against enzyme targets (e.g., COX-1/2 inhibition via fluorometric assays) or cancer cell lines (MTT assay, IC₅₀ determination).

- Data correlation : Use multivariate analysis (e.g., PCA) to link electronic (Hammett σ) or steric parameters (Taft’s Es) with activity trends. highlights thioacetamide derivatives with IC₅₀ values <10 µM in anti-inflammatory models .

Q. How can researchers address low solubility or stability issues during in vitro assays?

- Methodological Answer:

- Solubility enhancement : Use DMSO stock solutions (≤0.1% final concentration) or formulate with cyclodextrins.

- Stability testing : Perform HPLC-UV at 24/48-hour intervals under assay conditions (e.g., pH 7.4 buffer, 37°C). Degradation products (e.g., hydrolyzed amide bonds) can be identified via LC-MS.

- Prodrug strategies : Modify hydroxymethyl to ester prodrugs (e.g., acetylated) for improved membrane permeability, with enzymatic reactivation post-uptake .

Data Contradiction Analysis

Q. How should conflicting biological activity data between similar compounds be interpreted?

- Methodological Answer: Discrepancies (e.g., Compound 9c in showing higher COX-2 inhibition than 9d) may arise from:

- Substituent electronic effects : Electron-withdrawing groups (e.g., bromo in 9c) enhance target binding vs. methyl in 9d.

- Assay variability : Standardize protocols (e.g., enzyme source, incubation time).

- Off-target effects : Use selectivity profiling (e.g., kinase panels) to identify non-specific interactions. Cross-validate with molecular dynamics simulations to assess binding mode stability .

Methodological Resources

- Synthetic protocols : (thiol-alkylation), (amide coupling).

- Computational tools : AutoDock Vina (docking), Gaussian (DFT optimization) .

- Assay guidelines : Fluorometric COX inhibition (), MTT cytotoxicity ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.